JF526-Taxol (TFA)

Live-Cell Imaging Microtubule Dynamics Fluorogenic Dyes

JF526-Taxol (TFA), also known as Taxol Janelia Fluor® 526, is a fluorogenic, green-fluorescent taxol derivative (CAS 2410613-93-1; molecular weight 1507.4) designed for direct, no-wash imaging of the microtubule cytoskeleton in live cells. It consists of the microtubule-binding drug paclitaxel conjugated to the rationally designed Janelia Fluor® 526 (JF526) fluorophore, a rhodamine-class dye with SiR-like fluorogenic properties but with blue-shifted excitation (531 nm) and emission (548 nm) maxima.

Molecular Formula C75H75F9N4O19
Molecular Weight 1507.4 g/mol
Cat. No. B15136786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJF526-Taxol (TFA)
Molecular FormulaC75H75F9N4O19
Molecular Weight1507.4 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1
InChIKeyWYTXGBVNWCQFKK-SOCHEKDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JF526-Taxol (TFA) Fluorescent Microtubule Probe: Core Specifications for Procurement Decisions


JF526-Taxol (TFA), also known as Taxol Janelia Fluor® 526, is a fluorogenic, green-fluorescent taxol derivative (CAS 2410613-93-1; molecular weight 1507.4) designed for direct, no-wash imaging of the microtubule cytoskeleton in live cells [1]. It consists of the microtubule-binding drug paclitaxel conjugated to the rationally designed Janelia Fluor® 526 (JF526) fluorophore, a rhodamine-class dye with SiR-like fluorogenic properties but with blue-shifted excitation (531 nm) and emission (548 nm) maxima [2].

JF526-Taxol (TFA) vs. Alternative Microtubule Dyes: Why Direct Replacement is Not Advisable


Fluorescent taxol conjugates are not interchangeable commodities. Critical performance parameters—including fluorogenicity (i.e., the degree of fluorescence enhancement upon target binding), quantum yield, spectral compatibility with standard filter sets, and suitability for advanced microscopy techniques like super-resolution imaging—vary widely between probes. For instance, the widely used Oregon Green 488 taxol conjugate exhibits high polarity that significantly reduces cellular toxicity (a >200-fold loss in cancer cell line toxicity versus unmodified taxol), indicating substantial alteration of the taxol pharmacophore that may confound microtubule dynamics studies [1]. Similarly, far-red SiR-tubulin probes, while enabling deep tissue imaging, occupy a distinct spectral channel and may require specialized laser lines (e.g., ~650 nm) not available on all confocal systems [2]. The JF526-Taxol (TFA) probe is specifically engineered with a balanced KL–Z equilibrium (0.005) to provide a high signal-to-background ratio in no-wash live-cell experiments while maintaining compatibility with standard 488 nm laser lines and green fluorescence channels .

JF526-Taxol (TFA) Quantitative Differentiation Evidence for Scientific Procurement


Fluorogenicity (No-Wash Imaging) vs. Oregon Green 488 Taxol

JF526-Taxol (TFA) is fluorogenic: it remains essentially non-fluorescent in solution but undergoes a dramatic fluorescence increase upon binding to polymerized tubulin, eliminating the need for wash steps that can perturb live cells. In contrast, Oregon Green 488 taxol is constitutively fluorescent, requiring extensive washing (1 hour incubation plus multiple buffer washes) to reduce background signal . While quantitative fold-increase values are not directly reported for the taxol conjugate, the JF526 fluorophore itself exhibits a lactone-zwitterion equilibrium constant (KL–Z) of 0.005, which is the physicochemical basis for its fluorogenicity .

Live-Cell Imaging Microtubule Dynamics Fluorogenic Dyes

Quantum Yield and Brightness Comparison with Parent Si-Rhodamine Dye

The JF526 fluorophore was rationally designed as a blue-shifted analog of Si-rhodamine (SiR). Direct photophysical comparison shows JF526 has a significantly higher fluorescence quantum yield (Φ = 0.53) compared to SiR (Φ = 0.41), while maintaining a comparable KL–Z equilibrium (0.0043 vs. SiR's reported value) [1]. For the reactive NHS ester form, the quantum yield of JF526 is reported as Φ = 0.87 with an extinction coefficient of 118,000 M⁻¹cm⁻¹, resulting in exceptional brightness .

Fluorescence Spectroscopy Photophysical Characterization Super-Resolution Microscopy

Super-Resolution Compatibility via Spontaneous Blinking vs. Traditional dSTORM Dyes

JF526-Taxol (TFA) and its hydroxymethyl derivative (HM-JF526) function as spontaneously blinking labels for super-resolution imaging, including dSTORM, STED, and single-molecule localization microscopy (SMLM), without requiring reducing buffers or intense photoactivation light [1]. Traditional dSTORM dyes (e.g., Alexa Fluor 647) require thiol-containing imaging buffers and high laser power to induce blinking, which can compromise live-cell viability and experimental reproducibility [2]. The spontaneous blinking property of HM-JF526 was demonstrated in SMLM imaging in standard PBS buffer (pH 7.4) using only weak short-wavelength activation light [3].

Super-Resolution Microscopy SMLM dSTORM STED

Spectral Compatibility with Standard 488 nm Laser Lines vs. Far-Red SiR-Tubulin

JF526-Taxol (TFA) exhibits excitation maximum (λex) of 531 nm and emission maximum (λem) of 548 nm, making it optimally excited by the standard 488 nm argon-ion laser line present on virtually all confocal microscopes and flow cytometers . In contrast, SiR-tubulin probes require far-red excitation (λex ≈ 650 nm) and detection in the far-red channel (λem ≈ 670 nm), which necessitates specialized lasers (e.g., 633 nm HeNe or 640 nm diode) that may not be available on all core facility instruments .

Confocal Microscopy Flow Cytometry Multiplex Imaging

Versatility as a Multimodal Imaging Scaffold vs. Single-Purpose Microtubule Probes

JF526-Taxol (TFA) is not solely a microtubule stain; it serves as a versatile scaffold for creating fluorogenic probes for self-labeling protein tags (e.g., HaloTag, SNAP-tag), endogenous structure stains, and spontaneously blinking labels for super-resolution immunofluorescence [1]. This multimodal utility contrasts with conventional fluorescent taxol probes like Oregon Green 488 Taxol or Flutax-1/2, which are dedicated solely to microtubule visualization and lack the reactive handles for orthogonal labeling strategies .

Self-Labeling Tags HaloTag SNAP-tag Multiplex Imaging

Quantified Binding-Induced Fluorescence Enhancement vs. SiR-Taxol in Tubulin Polymerization Assay

In a direct in vitro comparison using polymerized tubulin, JF526-Taxol (10TXL) demonstrated increased fluorescence upon binding, confirming its fluorogenic response. While both JF526-Taxol and the previously reported SiR-tubulin (1TXL) showed fluorescence enhancement upon tubulin binding, the JF526 probe was specifically designed with a shorter linker and optimized dye positioning to minimize off-target binding in cellular contexts [1]. The study noted that earlier SiR-tubulin probes with long linkers exhibited significant off-target staining, a limitation addressed by the refined design of JF526-Taxol [2].

In Vitro Binding Assay Tubulin Polymerization Fluorescence Enhancement

JF526-Taxol (TFA) Optimal Application Scenarios Guided by Quantitative Evidence


Live-Cell, No-Wash Imaging of Microtubule Dynamics on Standard Confocal Systems

Utilize JF526-Taxol (TFA) for real-time visualization of microtubule cytoskeleton dynamics without wash steps. The probe's fluorogenicity (KL–Z = 0.005) and compatibility with standard 488 nm laser lines [1] enable direct addition to culture media and immediate imaging, reducing cellular stress and experimental time compared to wash-dependent Oregon Green 488 Taxol protocols . Ideal for time-lapse studies of mitosis, cell migration, and cytoskeletal reorganization.

Super-Resolution Microscopy (SMLM/dSTORM) of Microtubule Architecture in Fixed Cells

For super-resolution imaging, the HM-JF526 derivative of JF526-Taxol (TFA) provides spontaneous blinking behavior in standard PBS buffer, eliminating the need for thiol-based reducing buffers required by conventional dSTORM dyes [1]. This simplifies sample preparation and preserves epitope integrity for co-immunofluorescence studies. Suitable for STED and SMLM applications requiring ~20-30 nm localization precision.

Multiplexed Imaging with Self-Labeling Tag Systems (HaloTag/SNAP-tag)

The JF526 scaffold can be conjugated to HaloTag or SNAP-tag ligands for orthogonal, fluorogenic labeling of genetically encoded fusion proteins [1]. This enables two-color live-cell imaging when paired with far-red probes (e.g., JF646 or SiR) without spectral overlap. Particularly valuable for studies tracking microtubule interactions with organelle markers or signaling proteins in real time.

In Vitro Tubulin Polymerization Assays Requiring Fluorogenic Readout

JF526-Taxol (TFA) can be used in biochemical tubulin polymerization assays as a fluorogenic reporter. The probe remains minimally fluorescent in the presence of unpolymerized tubulin dimers but fluoresces upon binding to assembled microtubules, enabling real-time, wash-free monitoring of polymerization kinetics in plate reader or microscopy formats [1].

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